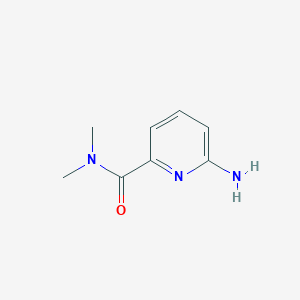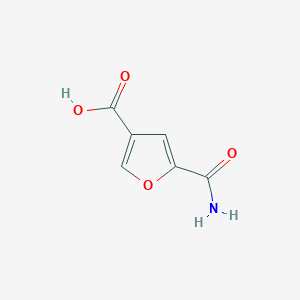![molecular formula C8H9ClF3N5O B1525958 1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride CAS No. 1354957-62-2](/img/structure/B1525958.png)
1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride
Vue d'ensemble
Description
1-{[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride is a synthetic compound of significant interest in various scientific domains. With its unique structure, this compound has been a subject of study for its potential applications in chemistry, biology, medicine, and industry. The presence of trifluoroethyl, oxadiazole, and pyrazole groups in its structure suggests diverse reactivity and potential for various interactions at the molecular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride can be synthesized through multiple steps involving the formation of oxadiazole and pyrazole rings. Key steps include:
Condensation reactions to form the oxadiazole ring.
Alkylation to introduce the trifluoroethyl group.
Cyclization to form the pyrazole ring.
Purification and conversion to hydrochloride salt for stability and solubility.
Industrial Production Methods: Scaled-up synthesis requires optimization of reaction conditions, such as temperature control, reagent concentrations, and catalyst usage. Industrial production focuses on cost-effective, high-yield processes, often utilizing continuous flow reactions and advanced purification techniques to ensure product consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions:
Oxidation and Reduction: The presence of the trifluoroethyl group may influence redox reactions, while the oxadiazole and pyrazole rings may undergo selective oxidation under controlled conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the pyrazole ring.
Addition Reactions: The amine group offers reactivity towards electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Mild reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxides, amines, or thiols in polar solvents.
Major Products:
Oxidation: Formation of carboxylated or hydroxylated derivatives.
Reduction: Generation of partially or fully reduced analogs.
Substitution: Derivatives with substituted amine groups or side chains.
Chemistry:
As a building block for the synthesis of more complex molecules.
Studying its unique reactivity and stability.
Biology and Medicine:
Potential as a pharmaceutical intermediate.
Exploration for antimicrobial, antiviral, or anti-inflammatory properties.
Industry:
Use as a precursor in agrochemical formulations.
Mécanisme D'action
The mechanism by which 1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride exerts its effects is largely dependent on its interaction with biological targets and pathways. The trifluoroethyl and oxadiazole groups may contribute to the compound's binding affinity to specific proteins or enzymes, while the pyrazole ring can interact with receptors or DNA/RNA.
Comparison with Other Compounds:
1-{[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine: stands out due to its trifluoroethyl group, which imparts unique reactivity and potential biological activity.
Similar compounds like 1-{[3-(2,2-Dichloroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine exhibit different chemical behaviors due to the presence of dichloroethyl instead of trifluoroethyl.
Comparaison Avec Des Composés Similaires
1-{[3-(2,2-Dichloroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine
1-{[3-(2,2-Dibromoethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine
1-{[3-(2,2-Diiodoethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine
This compound’s uniqueness lies in the trifluoroethyl moiety, offering properties not easily replicated by its similar counterparts.
Propriétés
IUPAC Name |
1-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N5O.ClH/c9-8(10,11)1-6-14-7(17-15-6)4-16-3-5(12)2-13-16;/h2-3H,1,4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSVIYIBQJWCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC2=NC(=NO2)CC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine](/img/structure/B1525875.png)

![N-[2-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B1525878.png)






![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)




